molecular formula C9H20N2 B13250425 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine

Cat. No.: B13250425
M. Wt: 156.27 g/mol
InChI Key: VUFICTAFAQCUJY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 2,4-dimethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and processes.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine

Uniqueness

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(2,4-dimethylpiperidin-1-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-8-3-5-11(6-4-10)9(2)7-8/h8-9H,3-7,10H2,1-2H3

InChI Key

VUFICTAFAQCUJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C)CCN

Origin of Product

United States

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